molecular formula C15H20N6O2 B6461069 2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2548994-67-6

2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No. B6461069
CAS RN: 2548994-67-6
M. Wt: 316.36 g/mol
InChI Key: UDIFKPDTHYOLOM-UHFFFAOYSA-N
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Description

The compound “2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one” is a complex organic molecule that falls under the category of 1,2,4-triazole derivatives . Triazole compounds are nitrogenous heterocyclic moieties and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. One common method is the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . Another method involves a multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, a new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo . The selective reduction of 1,2,4-triazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. For instance, some compounds have been reported to have a high yield at certain temperatures .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is largely dependent on their specific structures and the biological systems they interact with. For instance, some compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

Given the versatile biological activities of 1,2,4-triazole derivatives, there is significant potential for future research and development in this area. This includes the synthesis of new derivatives, exploration of their biological activities, and investigation of their mechanisms of action . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-methoxy-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10-16-17-13-3-4-14(18-21(10)13)19-5-11-7-20(8-12(11)6-19)15(22)9-23-2/h3-4,11-12H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIFKPDTHYOLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

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